molecular formula C19H17FN2O2S B2532257 2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 941896-17-9

2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2532257
CAS No.: 941896-17-9
M. Wt: 356.42
InChI Key: GCYIPVPGYRACJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative designed for biochemical research. This compound features a molecular scaffold that incorporates fluorophenyl, methoxyphenyl, and thiazole moieties, which are of significant interest in medicinal chemistry . Specifically, the 1,3-thiazole core is a privileged structure in drug discovery, and its incorporation into molecules has been shown to be a successful strategy for developing potent bioactive agents . Compounds with similar structural features, particularly those containing arylthiazole groups, have demonstrated strong potential as α-glycosidase inhibitors in scientific studies . This suggests a primary research application for this compound could be in the investigation of metabolic disorders, such as diabetes, where α-glycosidase plays a key role in carbohydrate digestion . The mechanism of action for such inhibitors often involves fitting into the enzyme's active site, with the thiazole ring and substituted phenyl groups playing critical roles in forming hydrophobic interactions and hydrogen bonds with key amino acid residues . Researchers can utilize this high-purity compound to probe enzyme kinetics, study inhibition mechanisms, and support the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-12-9-14(5-8-17(12)24-2)16-11-25-19(21-16)22-18(23)10-13-3-6-15(20)7-4-13/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYIPVPGYRACJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxy-3-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluoroaniline and the synthesized thiazole intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group on the thiazole ring with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxy-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Key Substituent Variations

  • Thiazole Ring Modifications :

    • Compound 20 (): Features a 4-methoxyphenyl group at the thiazole 4-position and a 4-fluorophenyl-piperazine moiety on the acetamide. This compound demonstrated matrix metalloproteinase (MMP) inhibition, highlighting the importance of the piperazine group in enhancing binding affinity .
    • Compound 14 (): Contains a 3-chloro-4-fluorophenyl substituent on the thiazole. It was synthesized as a c-Abl kinase activator, indicating that halogenated aryl groups may enhance kinase-targeted activity .
    • Compound 6a (): Substituted with a 4-hydroxy-3-methoxyphenyl group on the thiazole. This derivative showed cyclooxygenase/lipoxygenase (COX/LOX) inhibitory activity, suggesting that polar substituents (e.g., hydroxyl) influence enzyme selectivity .
  • Acetamide Chain Modifications: Compound 3j (): Incorporates a thiazolidinone group instead of a fluorophenyl on the acetamide. This modification conferred potent α-glucosidase inhibitory activity (63% inhibition), emphasizing the role of electron-deficient heterocycles in enzyme targeting . Compound 10 (): Features a benzimidazole-thioether side chain linked to the acetamide. It exhibited significant antitumor activity against multiple cancer cell lines, underscoring the impact of extended aromatic systems on cytotoxicity .

Key SAR Insights :

However, polar groups like hydroxyl (Compound 6a) may improve solubility and enzyme interaction .

Halogenation : Fluorine atoms (e.g., in Compound 14 and the target compound) often improve metabolic stability and binding via hydrophobic interactions .

Heterocyclic Extensions: Piperazine (Compound 20) and thiazolidinone (Compound 3j) moieties introduce hydrogen-bonding sites, critical for enzyme inhibition .

Physicochemical Comparison :

Property Target Compound Compound 3j (Ev15) Compound 14 (Ev13)
Molecular Formula C₁₉H₁₈FN₂O₂S (calculated) C₁₄H₁₁FN₂O₂S₂ C₁₇H₁₂ClFN₂O₂S
Molecular Weight ~366.4 g/mol 346.4 g/mol 362.8 g/mol
Key Substituents 4-Methoxy-3-methylphenyl o-Fluorophenyl 3-Chlorophenoxy
  • The target compound’s methoxy and methyl groups likely increase logP compared to halogenated analogs, suggesting improved bioavailability but reduced aqueous solubility .

Q & A

What are the key considerations for designing an efficient synthetic route for 2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling the 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine moiety with a 2-(4-fluorophenyl)acetic acid derivative. A robust approach includes:

  • Activation of the carboxylic acid : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or THF, with catalytic DMAP to facilitate amide bond formation .
  • Solvent and temperature optimization : Reactions are often performed at 0–25°C to minimize side reactions. Post-reaction, the product is extracted using organic solvents (e.g., dichloromethane) and purified via column chromatography with gradient elution (e.g., ethyl acetate/hexane) .
  • Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC.

Which spectroscopic techniques are most effective for structural characterization of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and thiazole protons), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm).
    • 13C NMR : Confirm carbonyl resonance (δ ~170 ppm for the acetamide group) and aromatic carbons (δ 110–160 ppm) .
  • IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula.

How does the crystal structure of this compound inform its biological interactions?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Conformational flexibility : The dihedral angle between the fluorophenyl and thiazole rings (e.g., ~61.8° in analogous structures) influences steric hindrance and binding pocket compatibility .
  • Hydrogen bonding : N-H···N interactions in the crystal lattice (R₂²(8) motif) suggest potential for forming similar interactions with biological targets, such as enzyme active sites .
  • Torsional parameters : Use software like SHELXL to refine torsion angles and predict bioactive conformations .

How can researchers evaluate the antitumor potential of this compound, and what experimental models are appropriate?

Level: Advanced
Methodological Answer:

  • In vitro assays :
    • Cell viability : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (e.g., 1–100 µM) to determine IC₅₀ values .
    • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or cell cycle analysis (propidium iodide).
  • Target identification : Conduct molecular docking (e.g., AutoDock Vina) against kinases or receptors (e.g., EGFR) using PDB structures to predict binding modes .
  • Validation : Compare results with positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cell lines.

How can synthetic challenges like low yield or impurity formation be addressed?

Level: Advanced
Methodological Answer:

  • Optimize reaction conditions :
    • Catalyst screening : Test alternatives to EDC, such as HATU or PyBOP, to improve coupling efficiency.
    • Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Purification strategies :
    • Use preparative HPLC with a C18 column and acetonitrile/water gradients for difficult separations.
    • Recrystallize from methanol/acetone mixtures to remove hydrophobic impurities .
  • Analytical troubleshooting : Employ LC-MS to identify byproducts and adjust stoichiometry or reaction time.

What methodologies are recommended for studying the compound’s interaction with biological targets via molecular docking?

Level: Advanced
Methodological Answer:

  • Protein preparation : Retrieve target structures from the PDB (e.g., 1M17 for EGFR) and process using tools like Chimera (remove water, add hydrogens).
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel and assign charges (e.g., Gasteiger-Marsili).
  • Docking workflow :
    • Use AutoDock Vina or Schrödinger Glide with a grid box centered on the active site.
    • Analyze binding poses for critical interactions (e.g., hydrogen bonds with Thr790, hydrophobic contacts with Leu788) .
  • Validation : Compare docking scores with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) to assess stability.

How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Level: Advanced
Methodological Answer:

  • Dynamic effects : Consider rotameric equilibria in the acetamide group, which may split peaks in 1H NMR. Use variable-temperature NMR to coalesce signals .
  • Solvent artifacts : Re-record spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts.
  • Computational validation : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) using Gaussian .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.